molecular formula C33H40O22 B15139749 Herbacetin 3-sophoroside-8-glucoside

Herbacetin 3-sophoroside-8-glucoside

Cat. No.: B15139749
M. Wt: 788.7 g/mol
InChI Key: IQGKZHYKAGWLNS-CVFWACMRSA-N
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Chemical Reactions Analysis

Types of Reactions: Herbacetin-3-sophoroside-8–glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .

Comparison with Similar Compounds

Herbacetin-3-sophoroside-8–glucoside can be compared with other similar flavonoid glycosides, such as:

  • Kaempferol 7-O-rhamnoside
  • Kaempferol-7-O-D-glucopyranoside
  • Buddlenoid A
  • Chiirirhamnin
  • Kaempferol-7-O-neohesperidoside
  • Kaempferol 7-O-rutinoside
  • Isokaempferide 7-rutinoside
  • Kaempferitrin
  • Kaempferol 3-O-(6’'-O-acetyl)glucoside-7-O-rhamnoside
  • Kaempferol 3,4’-di-O-glucoside
  • Kaempferol 3,5-O-diglucoside
  • Kaempferol 3,4’-diglucoside 7-rhamnoside
  • Kaempferol 3,7-di-O-glucoside
  • Robinin
  • Kaempferol 3-sophoroside-7-rhamnoside
  • Kaempferol 3-sophoroside-7-glucoside
  • Kaempferol 3-O-rutinoside 7-O-glucoside
  • Grosvenorin
  • Grosvenorin 2’'-glucoside
  • 6-Hydroxykaempferol-3,6,7-triglucoside
  • 6-Hydroxykaempferol 3-O-beta-D-glucoside
  • Eupalitin 3-galactoside
  • 6-Hydroxykaempferol 3,6-diglucoside
  • 6-Hydroxykaempferol 3-beta-rutinoside
  • 6-Hydroxykaempferol 3-Rutinoside -6-glucoside
  • Kaempferol-4’-O-beta-D-glucopyranoside
  • Rhamnocitrin 3-apiosyl-(1->2)-glucoside
  • 3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl (1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin
  • Oxytroflavoside A
  • Oxytroflavoside B
  • Complanatoside
  • Oxytroflavoside E
  • Complanatoside B
  • 5’‘’-O-Feruloyl complanatoside B
  • Complanatoside C .

These compounds share similar structural features but differ in their specific functional groups and glycosidic linkages, which can result in different biological activities and properties .

Properties

Molecular Formula

C33H40O22

Molecular Weight

788.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O22/c34-6-13-17(40)21(44)24(47)31(49-13)53-27-12(39)5-11(38)16-20(43)29(26(52-28(16)27)9-1-3-10(37)4-2-9)54-33-30(23(46)19(42)15(8-36)51-33)55-32-25(48)22(45)18(41)14(7-35)50-32/h1-5,13-15,17-19,21-25,30-42,44-48H,6-8H2/t13-,14-,15-,17-,18-,19-,21+,22+,23+,24-,25-,30-,31+,32+,33+/m1/s1

InChI Key

IQGKZHYKAGWLNS-CVFWACMRSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O

Origin of Product

United States

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